1,2,3,4-Tetramethylcyclopentane
Description
Structure
3D Structure
Properties
CAS No. |
79042-54-9 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
1,2,3,4-tetramethylcyclopentane |
InChI |
InChI=1S/C9H18/c1-6-5-7(2)9(4)8(6)3/h6-9H,5H2,1-4H3 |
InChI Key |
INYXDKODFMWKER-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C1C)C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Cyclopentane Derivatives
One classical approach to synthesize this compound involves the alkylation of cyclopentane or substituted cyclopentane derivatives with methyl halides (e.g., methyl iodide or methyl bromide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This method relies on the nucleophilic substitution of hydrogen atoms on the cyclopentane ring by methyl groups.
-
- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: Reflux (typically 60–100 °C)
- Time: Several hours to ensure complete substitution
- Base: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)
-
- Deprotonation of cyclopentane hydrogens to form carbanions or enolate-like intermediates
- Nucleophilic attack on methyl halide to introduce methyl groups
- Sequential methylation leads to the tetra-substituted product
This method is advantageous for its straightforwardness but requires careful control to avoid polyalkylation side-products and to maintain regio- and stereoselectivity.
Catalytic Hydrogenation of Tetramethylcyclopentadiene Precursors
An industrially relevant method involves the catalytic hydrogenation of tetramethylcyclopentadiene or related unsaturated precursors to yield this compound.
-
- Palladium on carbon (Pd/C)
- Platinum on carbon (Pt/C)
- Other transition metal catalysts such as rhodium or nickel can also be employed
-
- Hydrogen pressure: 1–10 atm
- Temperature: 25–100 °C
- Solvent: Ethanol, acetic acid, or other suitable organic solvents
-
- High selectivity for saturation of double bonds without disturbing methyl substituents
- Scalable for industrial production
- Mild reaction conditions preserve the integrity of the methyl groups
Synthesis via α-Halogenated Intermediates and Subsequent Reduction
A more elaborate synthetic route involves the preparation of α-halogenated tetramethylcyclopentane intermediates, which are then reduced to the target compound.
-
- Halogenation: Introduction of chlorine or bromine atoms at α-positions of tetramethylcyclopentanones or cyclohexanones.
- Hydrolysis or Elimination: Conversion of halogenated intermediates to unsaturated or hydroxy derivatives.
- Reduction: Catalytic hydrogenation or metal hydride reduction to obtain this compound.
-
- Halogen sources: Cl₂, Br₂
- Reducing agents: Hydrogen gas with Pd/C catalyst, lithium aluminum hydride (LiAlH₄)
-
- Temperature: From -78 °C to reflux temperature depending on step
- Time: 5 minutes to several hours depending on reaction stage
-
- Distillation under reduced pressure
- Chromatographic techniques such as column chromatography or thin-layer chromatography (TLC)
This method allows for stereochemical control and the possibility to access regioisomers, which can be converted to the desired this compound without stringent selectivity concerns.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Catalysts | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of Cyclopentane with Methyl Halides | Methyl iodide/bromide, NaH or t-BuOK | Reflux in THF/DMF, 60–100 °C | Simple, direct methylation | Potential for side reactions, requires strong base |
| Catalytic Hydrogenation of Tetramethylcyclopentadiene | Pd/C, Pt/C, H₂ gas | 1–10 atm H₂, 25–100 °C | High selectivity, industrial scalability | Requires unsaturated precursors |
| α-Halogenated Intermediate Route | Cl₂ or Br₂, Pd/C or LiAlH₄ | -78 °C to reflux, variable times | Stereochemical control, versatile | Multi-step, requires halogenation and reduction |
Research Findings and Analysis
The α-halogenated intermediate method has been patented and studied extensively, showing that regioisomers and diastereomers of halogenated tetramethylcyclopentane can all yield the same desired tetra-substituted cyclopentane compound after reduction, simplifying stereochemical concerns.
Catalytic hydrogenation using palladium on carbon is particularly effective for saturating double bonds in tetramethylcyclopentadiene precursors without affecting methyl substituents, making it a preferred industrial method.
Alkylation methods require strong bases and careful control of reaction conditions to avoid over-alkylation or rearrangement but remain valuable for laboratory-scale synthesis due to their straightforward approach.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetramethylcyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium or platinum.
Substitution: Halogenation reactions can occur with halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or heat to form halogenated derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), platinum (Pt)
Substitution: Chlorine (Cl₂), bromine (Br₂), UV light, heat
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
1,2,3,4-Tetramethylcyclopentane is used in various scientific research applications, including:
Chemistry: As a model compound for studying the effects of methyl substitution on cyclopentane derivatives.
Biology: Investigating its potential as a bioactive molecule in biological systems.
Medicine: Exploring its use as a precursor for synthesizing pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetramethylcyclopentane involves its interaction with molecular targets and pathways in chemical reactions. The presence of methyl groups at specific positions on the cyclopentane ring influences its reactivity and stability. These structural modifications can affect the compound’s ability to undergo various chemical transformations, such as oxidation, reduction, and substitution .
Comparison with Similar Compounds
Table 1: Key Physical Properties of Tetramethylcyclopentane Isomers
Key Observations:
- Density and Volatility: The cyclopentane derivatives (e.g., 1,1,3,3-tetramethylcyclopentane) exhibit lower densities compared to cyclohexane analogs (e.g., 1,2,3,4-tetramethylcyclohexane: 0.8219 g/cm³), likely due to reduced ring strain and packing efficiency .
- Henry’s Law Constants: The 1,1,3,3 isomer has a higher Henry’s Law constant (1.1×10⁻⁵ atm·m³/mol) than the trans-1,1,2,4 isomer (4.6×10⁻⁶ atm·m³/mol), indicating greater volatility and lower solubility in water .
Chemical Reactivity and Stability
- Hydrogen Bonding in Derivatives: The diol derivative (1,2,3,4-tetramethylcyclopent-2-ene-1,4-diol) forms cyclic tetramers via intermolecular O–H⋯O hydrogen bonds, enhancing its crystallinity and stability compared to the parent hydrocarbon .
- Reactivity in Synthesis: this compound derivatives are synthesized via oxidation of trimethylcyclohexanols, yielding cyclic ketones (e.g., 2,2,4-trimethylcyclopentanone) . In contrast, 1,1,3,3-tetramethylcyclopentane shows lower reactivity in plant extracts, attributed to steric hindrance from methyl groups .
Stereoisomerism and Conformational Effects
This compound has multiple stereoisomers, including:
Impact on Properties:
- Melting Points: Stereoisomers with axial methyl groups (e.g., cis,trans configurations) may exhibit higher melting points due to restricted rotation and tighter packing.
- Solubility: Equatorial methyl groups (e.g., cis,cis arrangements) enhance solubility in nonpolar solvents by reducing molecular symmetry .
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 1,2,3,4-tetramethylcyclopentane in laboratory settings?
- Methodological Answer :
- Storage : Store in a dry, inert gas environment (e.g., nitrogen or argon) to prevent oxidation or decomposition .
- Handling : Use flame-resistant equipment and avoid contact with ignition sources (sparks, open flames). Conduct work in a fume hood with proper ventilation .
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection if ventilation is insufficient .
- Fire Suppression : Employ alcohol-resistant foam, dry powder, or CO₂ extinguishers. Avoid water, as it may spread flammable vapors .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Crystallize the compound and collect data using a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Measure reflections at low temperatures (e.g., 133 K) to minimize thermal motion artifacts .
- Refinement : Use SHELXS97 for structure solution and SHELXL97 for refinement. Apply riding models for hydrogen atoms, with displacement parameters tied to parent atoms (U(H) = 1.2–1.5 Ueq(C)). Validate using R-factors (e.g., R₁ = 0.048, wR₂ = 0.142) .
- Key Parameters : Monitor bond lengths (e.g., C–C = 1.53–1.56 Å) and angles (e.g., C–C–C = 107–112°) to ensure geometric consistency .
Q. What analytical techniques distinguish this compound from its structural isomers?
- Methodological Answer :
- NMR Spectroscopy : Compare chemical shifts in - and -NMR spectra. Methyl group splitting patterns and ring proton environments differ between isomers .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use retention indices and fragmentation patterns (e.g., m/z 126 for molecular ion) to differentiate isomers .
- Polarimetry : If chiral centers exist, measure optical rotation (e.g., for cis/trans diastereomers) .
Advanced Research Questions
Q. How can crystallographic data inconsistencies in this compound derivatives be resolved?
- Methodological Answer :
- Data Validation : Cross-check cell parameters (e.g., monoclinic P2₁/c, a = 13.006 Å, β = 107.257°) against known analogs .
- Hydrogen Bond Analysis : Map intermolecular interactions (e.g., O–H···O bonds forming cyclic tetramers) using Mercury software. Verify bond distances (2.7–3.0 Å) and angles (150–170°) .
- Error Mitigation : Re-refine datasets with outliers (e.g., high Rint values) by excluding weak reflections (I < 2σ(I)) or adjusting weighting schemes (e.g., w = 1/[σ²(F₀²) + 0.0812P²]) .
Q. What strategies optimize the synthesis of this compound to minimize by-products?
- Methodological Answer :
- Reaction Monitoring : Use in situ FTIR or GC-MS to detect intermediates (e.g., 1,2,3,4-tetramethylcyclopentadiene) and adjust reaction time/temperature .
- Catalyst Tuning : Employ Lewis acids (e.g., AlCl₃) to enhance regioselectivity. Avoid over-oxidation by controlling stoichiometry of oxidizing agents .
- By-Product Isolation : Crystallize impurities (e.g., diol derivatives) via slow evaporation in hexane/ethyl acetate mixtures. Characterize by SCXRD to confirm structures .
Q. How do hydrogen-bonding networks influence the solid-state properties of this compound derivatives?
- Methodological Answer :
- Network Analysis : Identify cyclic tetramers via O–H···O interactions (2.65–2.80 Å) using CrystalExplorer. Calculate interaction energies (∼25 kJ/mol) via Hirshfeld surface analysis .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to correlate hydrogen-bond density with decomposition temperatures. Derivatives with extended networks show higher melting points (e.g., >150°C) .
Q. What computational methods predict the stability and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate strain energy (∼15 kcal/mol) and HOMO-LUMO gaps (∼6 eV) to assess reactivity .
- Molecular Dynamics (MD) : Simulate conformational flexibility (e.g., chair vs. twist-boat cyclopentane rings) using AMBER force fields. Correlate with NMR coupling constants (J = 5–8 Hz) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
